molecular formula C7H13FO3 B6314075 Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate CAS No. 83769-18-0

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate

Cat. No.: B6314075
CAS No.: 83769-18-0
M. Wt: 164.17 g/mol
InChI Key: TXBNWQVBKMGKOK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C7H13FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group

Properties

IUPAC Name

ethyl 3-fluoro-2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO3/c1-4-11-6(10)5(9)7(2,3)8/h5,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNWQVBKMGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate typically involves the esterification of 3-fluoro-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-2-keto-3-methylbutanoate or 3-fluoro-2-carboxy-3-methylbutanoate.

    Reduction: Formation of 3-fluoro-2-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, making the compound of interest in drug design and development.

Comparison with Similar Compounds

    Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but lacks the fluorine atom.

    Ethyl 3-hydroxy-3-methylbutanoate: Similar structure but lacks the fluorine atom and hydroxyl group at the 2-position.

    Ethyl 3-fluoro-3-methylbutanoate: Similar structure but lacks the hydroxyl group at the 2-position.

Uniqueness: Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group increases its solubility and potential for hydrogen bonding.

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